(E)-N-cyclohexyl-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide
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Description
(E)-N-cyclohexyl-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide is a useful research compound. Its molecular formula is C16H18N2O2S3 and its molecular weight is 366.5g/mol. The purity is usually 95%.
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Biological Activity
(E)-N-cyclohexyl-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide is a thioxothiazolidinyl-acetamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and enzyme inhibition. This compound is part of a broader class of thioxothiazolidinones, which have shown promise in various pharmacological applications.
Chemical Structure
The compound's structure can be summarized as follows:
- Molecular Formula : C₁₅H₁₃N₃O₂S₂
- SMILES Notation :
CC(C(=O)N(C1CCCCC1)C(=O)C2=C(S1)C(=O)N(C(=O)C=C2)C(=S)N(C)C)
This structure features a cyclohexyl group, a thiazolidinone moiety, and a thiophene ring, contributing to its unique biological properties.
1. Urease Inhibition
Recent studies have highlighted the compound's significant urease inhibitory activity. Urease is an enzyme produced by various pathogens, including Proteus vulgaris, which plays a crucial role in urinary tract infections. The compound exhibited IC50 values ranging from 1.473 to 9.274 µM, demonstrating potent inhibition compared to standard inhibitors like hydroxyurea (IC50 = 100 µM) .
Table 1: Urease Inhibition IC50 Values of Thioxothiazolidinyl-Acetamides
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains, including resistant strains of Staphylococcus aureus. In vitro assays revealed that it exhibited significant antimicrobial activity, with compounds derived from the same class showing up to 37% inhibition in biofilm development at concentrations of 512 µg/mL .
3. Cytotoxicity
In cytotoxicity assays against K562 (chronic myeloid leukemia) and MCF7 (breast cancer) cell lines, the compound demonstrated mild to moderate cytotoxic effects, indicating potential as an anticancer agent . The synthesized derivatives were further characterized for their structure–activity relationships (SAR), which revealed that modifications at specific positions on the thiazolidinone ring could enhance biological activity.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Interaction : The compound binds effectively to the active site of urease through hydrogen bonding and hydrophobic interactions, as confirmed by molecular docking studies .
- Antioxidant Properties : Similar compounds have shown antioxidant activities, reducing reactive oxygen species (ROS), which may contribute to their overall therapeutic efficacy .
Case Studies
Several case studies have been documented regarding the use of thioxothiazolidinones in treating infections and cancer:
- A study demonstrated that derivatives similar to our compound significantly inhibited urease activity in P. vulgaris, suggesting that they could be developed into effective treatments for urinary tract infections .
- Another investigation into the cytotoxic effects of thioxothiazolidinone derivatives indicated promising results against cancer cell lines, warranting further research into their potential as anticancer agents .
Properties
IUPAC Name |
N-cyclohexyl-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S3/c19-14(17-11-5-2-1-3-6-11)10-18-15(20)13(23-16(18)21)9-12-7-4-8-22-12/h4,7-9,11H,1-3,5-6,10H2,(H,17,19)/b13-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTFDZNQVPHSNE-UKTHLTGXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C(=O)C(=CC3=CC=CS3)SC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=O)CN2C(=O)/C(=C\C3=CC=CS3)/SC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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